molecular formula C6H2F6N2S B3031496 4,6-Bis(trifluoromethyl)-2(1H)-pyrimidinethione CAS No. 402520-53-0

4,6-Bis(trifluoromethyl)-2(1H)-pyrimidinethione

Cat. No.: B3031496
CAS No.: 402520-53-0
M. Wt: 248.15 g/mol
InChI Key: PLBRVCYOZLTRFL-UHFFFAOYSA-N
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Description

4,6-Bis(trifluoromethyl)-2(1H)-pyrimidinethione is a chemical compound characterized by the presence of two trifluoromethyl groups attached to a pyrimidine ring with a thione functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF₃I) in the presence of radical initiators.

Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,6-Bis(trifluoromethyl)-2(1H)-pyrimidinethione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Substituted pyrimidinethione derivatives.

Scientific Research Applications

Antimicrobial Activity

1.1 Overview of Antimicrobial Properties

Pyrimidine derivatives, including 4,6-bis(trifluoromethyl)-2(1H)-pyrimidinethione, have shown significant antimicrobial properties. Studies indicate that modifications in the pyrimidine structure can lead to enhanced activity against various bacterial strains and fungi.

1.2 Case Studies

  • Antibacterial Activity : Research has demonstrated that certain pyrimidine-thiones exhibit effective antibacterial activities against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, Pasha et al. synthesized 4,6-disubstituted pyrimidine-thiones and evaluated their in vitro antibacterial activities, noting moderate effectiveness against Bacillus subtilis and Pseudomonas aeruginosa .
  • Antifungal Activity : The compound has also been evaluated for antifungal properties. In various studies, pyrimidine derivatives have shown promising results against fungi like Candida albicans, suggesting potential applications in treating fungal infections .

Antitumor Activity

2.1 Mechanisms of Action

The antitumor properties of this compound are attributed to its ability to interfere with cellular processes in cancer cells. The trifluoromethyl group enhances lipophilicity, potentially improving cell membrane penetration.

2.2 Research Findings

  • Cell Line Studies : In vitro studies have indicated that some pyrimidine derivatives can inhibit the growth of cancer cell lines such as HeLa cells. The presence of specific substituents on the pyrimidine ring has been linked to increased cytotoxicity .
  • Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications at the 4 and 6 positions significantly influence antitumor activity, with certain substitutions leading to enhanced efficacy .

Synthetic Utility

3.1 Synthesis of Novel Compounds

The synthesis of this compound serves as a precursor for developing new chemical entities with diverse biological activities.

3.2 Applications in Drug Development

  • Drug Design : Its unique structure allows for the design of new drugs targeting various diseases. The trifluoromethyl group is particularly beneficial in enhancing metabolic stability and bioavailability .
  • Chemical Libraries : The compound is utilized in creating chemical libraries for high-throughput screening in drug discovery programs aimed at finding new therapeutic agents .

Summary Table of Applications

Application TypeSpecific ActivityReferences
AntimicrobialEffective against S. aureus, E. coli, C. albicans
AntitumorCytotoxic effects on HeLa cells
Synthetic UtilityPrecursor for novel drug compounds

Mechanism of Action

The mechanism of action of 4,6-Bis(trifluoromethyl)-2(1H)-pyrimidinethione involves its interaction with molecular targets through its trifluoromethyl groups and thione functionality. These interactions can modulate enzyme activity, protein binding, and other biochemical pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design.

Comparison with Similar Compounds

    4,6-Dichloro-2(1H)-pyrimidinethione: Similar structure but with chlorine atoms instead of trifluoromethyl groups.

    4,6-Dimethyl-2(1H)-pyrimidinethione: Similar structure but with methyl groups instead of trifluoromethyl groups.

Uniqueness: 4,6-Bis(trifluoromethyl)-2(1H)-pyrimidinethione is unique due to the presence of trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it more versatile and valuable in various applications compared to its analogs.

Biological Activity

4,6-Bis(trifluoromethyl)-2(1H)-pyrimidinethione is a sulfur-containing heterocyclic compound notable for its unique trifluoromethyl groups at the 4 and 6 positions of the pyrimidine ring. This structural configuration significantly influences its chemical properties, reactivity, and biological activity. The compound has garnered interest in medicinal chemistry and agrochemicals due to its potential applications in drug development and biological interactions.

The presence of trifluoromethyl groups enhances the lipophilicity of the compound, which can facilitate interactions with biological macromolecules. This property is crucial for its potential pharmacological applications, as it may influence the binding affinity to various biological targets.

Antimicrobial Activity

Several studies have explored the antimicrobial potential of pyrimidine derivatives, including those structurally related to this compound. For instance:

  • Trifluoromethyl Pyrimidinones : A series of trifluoromethyl pyrimidinones were evaluated for their antibacterial activity against Mycobacterium tuberculosis, showing significant bactericidal effects with minimal cytotoxicity against eukaryotic cells .
  • Comparative Analysis : In a comparative study, compounds similar to this compound exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria. The most active derivatives showed MIC values in the low micromolar range .

Cytotoxicity Studies

Cytotoxicity is a critical aspect when evaluating new compounds for therapeutic use. In studies involving structurally similar compounds, some exhibited low selectivity towards cancer cell lines, indicating a need for further optimization to enhance therapeutic indices .

Table 1: Summary of Biological Activities

Compound NameActivity TypeObserved EffectsReference
Trifluoromethyl PyrimidinonesAntimicrobialSignificant activity against M. tuberculosis
Pyrimidine DerivativesCytotoxicityLow selectivity; potential for optimization
Thiazole DerivativesAntimicrobialEnhanced activity against fungi and bacteria

The mechanism by which this compound exerts its biological effects likely involves its interaction with specific molecular targets within microbial cells or cancerous tissues. The trifluoromethyl groups may enhance its ability to penetrate lipid membranes, affecting enzyme activities or receptor interactions.

Properties

IUPAC Name

4,6-bis(trifluoromethyl)-1H-pyrimidine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F6N2S/c7-5(8,9)2-1-3(6(10,11)12)14-4(15)13-2/h1H,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBRVCYOZLTRFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=S)N=C1C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F6N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80573661
Record name 4,6-Bis(trifluoromethyl)pyrimidine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402520-53-0
Record name 4,6-Bis(trifluoromethyl)pyrimidine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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